1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate
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Overview
Description
1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate is a complex organic compound that features a piperidine ring substituted with tert-butyl and ethyl groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial production methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
Scientific Research Applications
1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate can be compared with other similar compounds such as:
- tert-Butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate
- tert-Butyl (2S,5S)-5-benzyl-2-methylpiperazine-1-carboxylate
- tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H26N2O8 |
---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |
InChI Key |
WZBARPPAVSBWNL-IYPAPVHQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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